![molecular formula C14H22N2O4 B2466757 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034500-29-1](/img/structure/B2466757.png)
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as FTMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. FTMU has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Scientific Research Applications
Bioactivity and Antimicrobial Applications
A compound structurally related to 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea, specifically 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized and found to exhibit antimicrobial activity against a variety of pathogens including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting its potential for medicinal applications and novel drug development (Donlawson et al., 2020).
Chemical Synthesis and Reduction Processes
Research on furan derivatives, which are structurally related to the compound , has led to insights into their reduction processes. A study detailed the reduction of furan derivatives using lithium and ammonia, showcasing the compound's versatility in synthetic organic chemistry and its potential use in the synthesis of other complex molecules (Massy-Westropp & Warren, 1984).
Novel Compound Synthesis
Another significant application is the development of new classes of compounds through regioselective synthesis, such as the synthesis of the 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one skeleton and its derivatives from related furan-based starting materials. This process underscores the compound's utility in creating novel molecules with potential applications in various fields including pharmaceuticals and materials science (Koza, Karahan, & Balcı, 2010).
Biomass-Derived Solvent Use
The chemical is also indirectly linked to advancements in green chemistry, exemplified by studies on biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), highlighting the potential of furan derivatives in sustainable chemistry practices. Such studies focus on the reduction of these compounds for the production of bio-based chemicals and fuels, emphasizing the environmental benefits of utilizing renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
Catalytic Reduction and Transformation
Further research has explored the catalytic reduction and transformation of furfural, a related compound, into useful chemicals such as furan, furfuryl alcohol, and 2-methylfuran. These studies contribute to the understanding of catalytic processes and the development of efficient catalysts for converting biomass-derived compounds into valuable chemicals (Vorotnikov, Mpourmpakis, & Vlachos, 2012).
properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-5-16(10-12-4-7-19-11-12)14(17)15-9-13-3-2-6-20-13/h4,7,11,13H,2-3,5-6,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKWXFIMMWETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea |
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